molecular formula C36H31F2N5O4S B1681177 Sufugolix CAS No. 308831-61-0

Sufugolix

Cat. No. B1681177
M. Wt: 667.7 g/mol
InChI Key: UCQSBGOFELXYIN-UHFFFAOYSA-N
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Patent
US06849738B2

Procedure details

O-methylhydroxylamine hydrochloride (351 mg, 4.20 mmol) was dissolved in dimethylacetamide (2 ml), pyridine (340 μl, 4.20 mmol) and phenyl chloroformate (phenyl chlorocarbonate)(527 μl, 4.20 mmol) were added thereto successively dropwise, and the mixture was stirred at room temperature for 20 minutes. 6-(4-aminophenyl)-5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione (500 mg, 0.84 μmol) and triethylamine (1.29 ml, 9.25 mmol) were added thereto, and the mixture was stirred at 50° C. for 18 hours. Water (40 ml) was added thereto, and the mixture was stirred vigorously. The crystals were filtered, and dried under vacuum at 40° C. to give white crystals of 5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione (0.58 g) quantitatively.
Quantity
351 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
340 μL
Type
reactant
Reaction Step Two
[Compound]
Name
phenyl chloroformate (phenyl chlorocarbonate)
Quantity
527 μL
Type
reactant
Reaction Step Two
Name
6-(4-aminophenyl)-5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
1.29 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][NH2:4].N1C=CC=CC=1.[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2[S:43][C:21]3[N:22]([CH2:34][C:35]4[C:40]([F:41])=[CH:39][CH:38]=[CH:37][C:36]=4[F:42])[C:23](=[O:33])[N:24]([C:27]4[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=4)[C:25](=[O:26])[C:20]=3[C:19]=2[CH2:44][N:45]([CH2:47][C:48]2[CH:53]=[CH:52][CH:51]=[CH:50][CH:49]=2)[CH3:46])=[CH:14][CH:13]=1.C(N(CC)CC)C.C[C:62](N(C)C)=[O:63]>O>[CH2:47]([N:45]([CH2:44][C:19]1[C:20]2[C:25](=[O:26])[N:24]([C:27]3[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=3)[C:23](=[O:33])[N:22]([CH2:34][C:35]3[C:36]([F:42])=[CH:37][CH:38]=[CH:39][C:40]=3[F:41])[C:21]=2[S:43][C:18]=1[C:15]1[CH:14]=[CH:13][C:12]([NH:11][C:62]([NH:4][O:3][CH3:2])=[O:63])=[CH:17][CH:16]=1)[CH3:46])[C:48]1[CH:49]=[CH:50][CH:51]=[CH:52][CH:53]=1 |f:0.1|

Inputs

Step One
Name
Quantity
351 mg
Type
reactant
Smiles
Cl.CON
Name
Quantity
2 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
340 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
phenyl chloroformate (phenyl chlorocarbonate)
Quantity
527 μL
Type
reactant
Smiles
Step Three
Name
6-(4-aminophenyl)-5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione
Quantity
500 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)C1=C(C2=C(N(C(N(C2=O)C2=CC=CC=C2)=O)CC2=C(C=CC=C2F)F)S1)CN(C)CC1=CC=CC=C1
Name
Quantity
1.29 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
successively dropwise, and the mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C)CC1=C(SC=2N(C(N(C(C21)=O)C2=CC=CC=C2)=O)CC2=C(C=CC=C2F)F)C2=CC=C(C=C2)NC(=O)NOC
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.